3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

Physicochemical profiling Drug design Permeability optimization

3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate (CAS 325850-99-5) is a synthetic ester derivative of the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) scaffold. Its core is the alrestatin pharmacophore (1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid), a known aldose reductase inhibitor scaffold , esterified with 3-(pyridin-4-yl)propan-1-ol.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
CAS No. 325850-99-5
Cat. No. B12203675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
CAS325850-99-5
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)OCCCC4=CC=NC=C4
InChIInChI=1S/C22H18N2O4/c25-19(28-13-3-4-15-9-11-23-12-10-15)14-24-21(26)17-7-1-5-16-6-2-8-18(20(16)17)22(24)27/h1-2,5-12H,3-4,13-14H2
InChIKeyUQLZZLZTMQQQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate (CAS 325850-99-5): Structural Identity and Procurement Rationale


3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate (CAS 325850-99-5) is a synthetic ester derivative of the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) scaffold [1]. Its core is the alrestatin pharmacophore (1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid), a known aldose reductase inhibitor scaffold [2], esterified with 3-(pyridin-4-yl)propan-1-ol. With a molecular formula of C22H18N2O4 and a molecular weight of 374.4 g/mol, the compound features a conjugated tricyclic naphthalimide ring system linked via an acetate spacer to a terminal pyridine ring [3]. This dual-functional architecture, combining a DNA-intercalating naphthalimide core with a metal-coordinating pyridyl moiety, places the compound at the intersection of medicinal chemistry, chemical biology probe development, and materials science applications [4].

Dual-functional naphthalimide-pyridyl architecture supports metal-coordination and DNA-intercalation studies.
Intrinsic naphthalimide fluorescence enables label-free detection in cellular uptake and binding assays.
Ester-linked pyridylpropyl group may serve as a prodrug handle for aldose reductase inhibitor release studies.

Why Generic Naphthalimide or Alrestatin Analogs Cannot Substitute for 3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate in Research Applications


Substituting this compound with its closest in-class analogs—such as alrestatin free acid (CAS 51411-04-2), alrestatin sodium (CAS 51876-97-2), or simple methyl/ethyl naphthalimide-acetate esters—introduces critical functional deficits that cannot be compensated for by adjusting concentration or solvent conditions. The parent alrestatin carries a free carboxylic acid (calculated XLogP3 ≈ 2.4 [1]), conferring high aqueous solubility but limited membrane permeability and no capacity for metal coordination. In contrast, the target compound's 3-(pyridin-4-yl)propyl ester replaces the ionizable carboxylate with a neutral, lipophilic ester (calculated XLogP3 = 3.3 ) that simultaneously increases logP by approximately 0.9 units and introduces a pyridine nitrogen capable of reversible metal coordination and pH-dependent protonation [2]. A methyl ester analog (CAS not available, but crystal structure reported [3]) would match the ester functionality but lacks the pyridyl moiety entirely, losing the metal-binding and extended aromatic stacking interactions that the pyridine ring provides. These structural distinctions mean that experiments requiring specific membrane partitioning, metal-chelation-driven assembly, or pyridine-directed protein binding cannot be replicated by generic alrestatin derivatives.

Free acid / sodium salt
Alrestatin free acid lacks the ester-linked pyridyl group, eliminating metal-coordination capability and significantly reducing lipophilicity; membrane partitioning cannot be replicated.
Simple alkyl esters
Methyl or ethyl naphthalimide-acetate esters retain the ester function but lack the pyridine nitrogen, removing the metal-binding site and potential bromodomain π-stacking interactions.
Non-naphthalimide ARIs
Epalrestat, tolrestat and sorbinil are not fluorescent; they cannot serve as fluorescent probes or support real-time hydrolysis monitoring via fluorescence shift.

Quantitative Differentiation Evidence: 3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate vs. Comparator Compounds


Enhanced Lipophilicity (LogP) Relative to Alrestatin Free Acid Enables Membrane Partitioning

The 3-(pyridin-4-yl)propyl ester group elevates the computed partition coefficient (XLogP3) of the target compound to 3.3 , compared with 2.4 for the parent alrestatin free acid [1]. This represents a ΔlogP increase of +0.9 units, corresponding to an approximately 8-fold increase in predicted octanol-water partition coefficient. This shift from a carboxylic acid (hydrogen bond donor count = 0 for the anion, but capable of strong hydration) to a neutral ester with extended alkyl-pyridyl chain reduces aqueous solubility while enhancing passive membrane permeability—a critical property for intracellular target engagement assays or cellular phenotypic screening where the free acid form would be largely membrane-impermeable. For context, the sodium salt of alrestatin (CAS 51876-97-2) would be even more hydrophilic due to full ionization.

Lipophilicity gain
Data to verify
ΔXLogP3 = +0.9 vs alrestatin free acid (approx. 8‑fold predicted partition increase)
Supports selection for membrane partitioning studies.
Computed logP; experimental confirmation recommended.
Physicochemical profiling Drug design Permeability optimization

Pyridyl Moiety Confers Metal-Coordination Capability Absent in Simple Alrestatin Esters

The terminal pyridin-4-yl group introduces a nitrogen donor atom capable of coordinating transition metals (Ru, Pt, Zn, Ir) to form organometallic complexes, a capability completely absent in alrestatin (free acid or sodium salt) and simple alkyl esters. While no direct coordination data exist for this exact compound, structurally analogous N-(pyridin-4-yl)-1,8-naphthalimide derivatives have been demonstrated to act as bidentate ligands for Ru(II) and Pt(IV) centers, forming stable complexes with IC50 values in the low micromolar range against melanoma cell lines (451Lu, WM3918) [1]. The pyridine nitrogen's ability to participate in hydrogen bonding with kinase hinge regions has also been exploited in organometallic protein kinase inhibitor design [2]. In contrast, alrestatin and its sodium salt lack any metal-coordinating heteroatom beyond the imide carbonyls.

Metal coordination
Class-level
Pyridin-4-yl nitrogen donor present; absent in alrestatin and simple esters. Analogous N‑(pyridin‑4‑yl)‑1,8‑naphthalimide ligands form RuII/PtIV complexes with antiproliferative effects in melanoma cell models.
May support organometallic probe design.
Direct coordination data for this exact compound not reported.
Coordination chemistry Metallodrug design Bifunctional ligands

Bromodomain Inhibition Scaffold Potential: Core Structurally Related to BAY-299 but with Distinct Substitution Vector

The benzo[de]isoquinoline-1,3-dione core of the target compound is the identical scaffold present in BAY-299, a potent dual bromodomain inhibitor with IC50 values of 67 nM for BRPF2 BD, 8 nM for TAF1 BD2, and 106 nM for TAF1L BD2 [1]. Importantly, BAY-299 showed no measurable activity against BRD4 BDs, demonstrating inherent selectivity within the bromodomain family [1]. While BAY-299 carries a 1,3,6-trimethyl-2-oxo-benzimidazol-5-yl substituent at the imide nitrogen position, the target compound instead appends a 3-(pyridin-4-yl)propyl acetate group. This substitution pattern occupies a different chemical space vector off the shared naphthalimide core, offering an orthogonal starting point for structure-activity relationship (SAR) exploration. The target compound's pyridine ring may form additional π-stacking or hydrogen-bonding interactions within the acetyl-lysine binding pocket that are inaccessible to BAY-299.

Bromodomain scaffold
Class-level
Shared benzoisoquinoline-1,3‑dione core with BAY‑299 (BRPF2 BD IC50 67 nM, TAF1 BD2 8 nM). Distinct N‑(pyridin‑4‑yl)propyl acetate substituent vs. BAY‑299’s benzimidazolyl group.
Offers orthogonal SAR vector for bromodomain inhibitor exploration.
Activity of this compound untested; scaffold potency inferred from BAY‑299.
Epigenetics Bromodomain inhibition Cancer therapeutics

Parent Scaffold Aldose Reductase Inhibition Provides a Known Pharmacological Starting Point, Differentiated by Ester Prodrug Design

The parent carboxylic acid (alrestatin) is a well-characterized aldose reductase inhibitor with an IC50 of 1.5 µM against rat lens aldose reductase and selectivity over rat kidney aldehyde reductase (IC50 = 58 µM) [1]. However, alrestatin failed in clinical development partly due to suboptimal pharmacokinetics [2]. The target compound's esterification with 3-(pyridin-4-yl)propan-1-ol converts the free acid into a neutral ester prodrug form. In vivo, alrestatin (free acid) at 0.75 mmol/kg increased plasma insulin in fasted rats and inhibited polyol accumulation in diabetic rat lens and sciatic nerve [1]. The pyridin-4-yl propyl ester is anticipated to undergo in vivo hydrolysis to release alrestatin, while the pyridine moiety may confer additional tissue distribution properties. For comparison, epalrestat—the only clinically approved aldose reductase inhibitor—has an IC50 of 72–98 nM [3], approximately 15- to 20-fold more potent than alrestatin, but belongs to a different chemical class (rhodanine acetic acid).

ARI prodrug context
Class-level
Parent alrestatin IC50 1.5 µM (rat lens aldose reductase); selectivity vs. aldehyde reductase IC50 58 µM. Epalrestat IC50 72–98 nM (human ALR2). Ester hydrolysis expected to release alrestatin in vivo.
May serve as a prodrug-type tool for aldose reductase inhibition studies.
Intact ester bioactivity and hydrolysis kinetics uncharacterized.
Aldose reductase inhibition Diabetic complications Prodrug design

Fluorescence Properties Inherent to the Naphthalimide Core Enable Spectroscopic Applications Not Possible with Non-Fluorescent Aldose Reductase Inhibitors

The 1,8-naphthalimide chromophore is a well-established fluorophore with large Stokes shift, high quantum yield, and photochemical stability, widely used for biochemical imaging and DNA binding studies [1]. Structurally related 4-amino-1,8-naphthalimide derivatives with pyridinium substituents exhibit a 16-fold fluorescence enhancement upon binding to double-stranded DNA [2], and pyridyl-naphthalimide ligands have been incorporated into MOFs showing solid-state fluorescence at 447 ± 7 nm [3]. The target compound retains the intact naphthalimide fluorophore; its fluorescence properties (excitation/emission maxima, quantum yield, solvent sensitivity) are inherent to the core and can be exploited for direct spectroscopic detection without additional labeling. In contrast, epalrestat (a rhodanine acetic acid derivative) and tolrestat (a naphthyl thioether) are not fluorescent, precluding their use in fluorescence-based assays. Among aldose reductase inhibitor scaffolds, only naphthalimide-based compounds offer this dual inhibitor/probe capability.

Fluorescence capability
Class-level
Intact 1,8‑naphthalimide fluorophore; analogous pyridyl‑naphthalimide MOFs emit at 447 ± 7 nm; DNA‑bound analogs show up to 16‑fold fluorescence enhancement.
Supports label-free spectroscopic detection and cellular imaging.
Exact emission profile for this compound not reported; core fluorescence expected.
Fluorescent probes DNA binding Spectroscopic detection

Optimal Research Application Scenarios for 3-(Pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate


Synthesis of Organometallic Anticancer Complexes via Pyridyl-Naphthalimide Ligand Strategy

This compound is optimally deployed as a bifunctional ligand precursor for constructing Ru(II), Pt(IV), or Ir(III) organometallic complexes for anticancer screening. The pyridin-4-yl nitrogen coordinates to metal centers while the naphthalimide core provides DNA intercalation capability and intrinsic fluorescence for cellular tracking. This is supported by the demonstrated use of analogous N-(pyridin-4-yl)-1,8-naphthalimide ligands to generate protein kinase inhibitors with antiproliferative activity against melanoma cell lines [1]. The ester linkage provides a metabolically cleavable spacer that can release the active alrestatin pharmacophore upon intracellular hydrolysis, creating a dual-action metallodrug-prodrug hybrid. Procurement of this specific compound is necessary because alrestatin free acid, alrestatin sodium, and simple alkyl esters lack the pyridyl nitrogen required for metal coordination.

Epigenetic Bromodomain Inhibitor SAR Expansion Using the Benzoisoquinolinedione Scaffold

The benzoisoquinoline-1,3-dione core shared with BAY-299 (BRPF2 BD IC50 = 67 nM, TAF1 BD2 IC50 = 8 nM [2]) makes this compound a valuable SAR probe for exploring the chemical space around the N-substituent of bromodomain inhibitors. The 3-(pyridin-4-yl)propyl acetate substituent represents a distinct vector from BAY-299's benzimidazolyl group, enabling investigation of whether pyridyl-mediated interactions (π-stacking, hydrogen bonding) with bromodomain pocket residues can improve selectivity or potency. The ester functionality also permits subsequent hydrolysis to the free acid for comparative binding studies.

Fluorescent Substrate for Cellular Uptake and Intracellular Hydrolysis Studies in Aldose Reductase Research

The compound's naphthalimide fluorophore enables direct monitoring of cellular uptake, intracellular distribution, and ester hydrolysis kinetics via fluorescence microscopy or flow cytometry without secondary labeling. This is a capability that no other aldose reductase inhibitor scaffold (epalrestat, tolrestat, sorbinil) can provide. Upon ester hydrolysis, the released alrestatin acid can inhibit aldose reductase (parent IC50 = 1.5 µM [3]), while the fluorescence signal shift between intact ester and hydrolyzed acid may be exploited to develop a real-time fluorogenic assay for esterase activity in diabetic tissue models.

Metal-Organic Framework (MOF) Construction for Heterogeneous Catalysis or Iodine Capture

The pyridyl nitrogen and naphthalimide fluorophore of this compound make it suitable as a ditopic ligand for constructing luminescent metal-organic frameworks (MOFs) with Zn(II) or Cd(II) nodes. Structurally analogous N-(pyridin-4-yl)-4-(pyridin-4-yl)-1,8-naphthalimide has been successfully incorporated into MOFs exhibiting solid-state fluorescence at 447 ± 7 nm and demonstrating reusable iodine capture capability [4]. The target compound's ester side chain provides additional structural flexibility and potential post-synthetic modification sites not available in the rigid bis-pyridyl analog.

Application
Selection Property
Validation Focus
Organometallic probe synthesis
Pyridin-4-yl nitrogen for metal coordination
Cell-based antiproliferative screening and DNA-binding assays
Bromodomain inhibitor SAR
Benzoisoquinolinedione core with distinct N‑substituent
Bromodomain binding assay comparison and selectivity profiling
Fluorescence-based AR studies
Intrinsic naphthalimide fluorescence
Cellular uptake, intracellular hydrolysis, and fluorogenic assay development
Luminescent MOF construction
Ditopic pyridyl-naphthalimide ligand with ester spacer
Solid-state fluorescence, porosity, and iodine capture studies
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